molecular formula C23H21F3N4O2 B2635674 (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 946372-05-0

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2635674
CAS No.: 946372-05-0
M. Wt: 442.442
InChI Key: VMEIBLYHORBGQJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, general principles of chemical reactions involving similar compounds can be applied. For example, the reaction kinetics of H-atom abstraction reactions of C1-C4 alkanes by certain radicals have been studied using high-level quantum chemical methods and TST master-equation analysis .

Scientific Research Applications

Structural Characterization in Drug Synthesis

The compound has been studied for its structural characterization, particularly as a side product in the synthesis of new anti-tuberculosis drug candidates, indicating its relevance in the pharmaceutical industry for drug development processes (Eckhardt et al., 2020).

Antimicrobial and Anti-tuberculosis Activity

Several studies have explored the antimicrobial properties of related compounds, particularly in the context of anti-tuberculosis drug development. This highlights the compound's potential in contributing to the treatment of infectious diseases (Nagaraj et al., 2018).

Structural Analysis in Crystallography

Research has also focused on the detailed structural analysis of similar compounds in crystallography, providing insights into their molecular geometry and potential interactions in biological systems (Revathi et al., 2015).

Development of Novel PPARpan Agonists

The compound's derivatives have been used in the synthesis of potent PPARpan agonists, indicating its utility in the development of new therapeutic agents targeting peroxisome proliferator-activated receptors (Guo et al., 2006).

Discovery and Preclinical Profiling of Antagonists

Derivatives of the compound have been investigated in the discovery and preclinical profiling of antagonists, particularly for the P2X7 receptor, highlighting its potential in the development of mood disorder treatments (Chrovian et al., 2018).

Properties

IUPAC Name

[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-17-7-3-2-4-8-17)29-11-13-30(14-12-29)22(31)18-9-5-6-10-19(18)23(24,25)26/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEIBLYHORBGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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